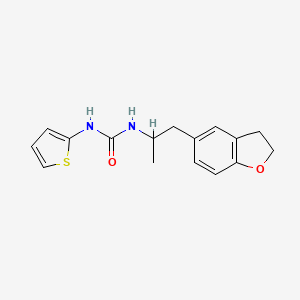

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-11(17-16(19)18-15-3-2-8-21-15)9-12-4-5-14-13(10-12)6-7-20-14/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUFMENOGBZKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.

Structural Overview

The compound features a benzofuran moiety , which is known for its diverse biological activities. The presence of both a thiophenyl and a urea functional group enhances its potential for interacting with biological targets. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzofuran | A fused aromatic ring known for various pharmacological properties. |

| Thiophenyl | A five-membered ring containing sulfur, contributing to the compound's reactivity. |

| Urea Group | Known for forming hydrogen bonds and participating in biological interactions. |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzofuran : Cyclization reactions using ortho-hydroxyaryl ketones.

- Alkylation : Introducing the propan-2-yl group through alkylation with suitable reagents.

- Urea Formation : Reaction with thiophenes to form the urea linkage under basic conditions.

Anticancer Properties

Research indicates that compounds containing urea and thiophene groups often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown:

- Inhibition of Cell Proliferation : A study demonstrated that urea derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

Compounds with thiophene and urea functionalities have also been evaluated for their antimicrobial effects. Notably:

- Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The urea moiety can interact with enzyme active sites, inhibiting their function.

- Receptor Binding : The structural features allow binding to specific receptors involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Compounds similar to this have been shown to influence ROS levels, contributing to their anticancer effects.

Case Studies

Several studies have reported on the biological activities of related compounds:

- Antitumor Activity Study : A derivative was tested against multiple cancer cell lines, showing selective toxicity with a GI50 value of 21 μM against ovarian cancer cells .

- Antimicrobial Efficacy : A series of thiourea derivatives demonstrated potent antibacterial activity, highlighting the significance of the thiophene structure in enhancing efficacy against pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and related analogs:

Physicochemical Properties

- Hydrogen Bonding: The urea group in the target compound provides two NH donors and one carbonyl acceptor, surpassing the single OH/NH donor capacity of pyrimidin-2-ol analogs. This may enhance binding to polar enzyme active sites.

- Lipophilicity : The saturated dihydrobenzofuran ring likely increases lipophilicity compared to fully aromatic benzofuran derivatives, improving membrane permeability.

- Metabolic Stability : Dihydrobenzofuran’s reduced ring strain may confer resistance to oxidative metabolism compared to benzofuran-containing analogs .

Challenges and Opportunities

- Selectivity : The urea group’s promiscuous hydrogen-bonding capacity may lead to off-target effects, necessitating structural optimization.

- Synthetic Complexity : Introducing the dihydrobenzofuran moiety requires precise control of saturation, increasing synthetic difficulty compared to benzofuran analogs.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis of this urea derivative typically involves multi-step protocols. Key steps include:

- Formation of the dihydrobenzofuran core : Cyclization of substituted phenols using acid catalysts or transition-metal-mediated reactions (e.g., gold(I)-catalyzed cyclization of alkynyl thioanisoles) .

- Introduction of the thiophene-urea moiety : Reacting an isocyanate intermediate with a thiophene-containing amine under anhydrous conditions (e.g., in 1,4-dioxane at room temperature) .

- Critical reagents : Benzoylisothiocyanate for thiourea intermediates, lithium aluminum hydride (LiAlH₄) for reductions, and hydrogen peroxide for oxidations .

Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for dihydrobenzofuran (δ 3.0–4.0 ppm for fused oxygenated rings) and thiophene (δ 6.5–7.5 ppm for aromatic protons) .

- HPLC : Use a C18 column with acetonitrile/water gradient to assess purity (>95% required for biological assays) .

- Melting Point : Compare observed values with literature data (e.g., PubChem entries for analogous urea derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or HRMS) be resolved during structural elucidation?

Methodological Answer:

- Scenario : Discrepancies in carbonyl (C=O) signal splitting due to rotational isomerism in the urea group.

- Resolution :

- Perform variable-temperature NMR to stabilize conformers .

- Compare experimental HRMS with computational predictions (e.g., using PubChem’s isotopic pattern tool) .

- Case Study : A 2023 study resolved overlapping signals in a triazole-urea analog by using 2D NMR (COSY, HSQC) to assign diastereotopic protons .

Q. What experimental design principles apply to studying this compound’s biological activity?

Methodological Answer:

- In vitro assays :

- Target Interaction Studies :

- Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kd) with enzymes like cyclooxygenase-2 (COX-2) .

- Molecular docking: Compare docking scores (Autodock Vina) with bioassay results to validate hypothetical binding modes .

Q. How do structural analogs compare in terms of bioactivity? Provide a data-driven analysis.

Q. What strategies mitigate decomposition during long-term stability studies?

Methodological Answer:

- Storage Conditions :

- Accelerated Stability Testing :

- Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for new peaks (e.g., m/z corresponding to hydrolyzed amine) .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

- ADME Prediction :

- LogP : Calculate using ChemAxon (experimental vs. predicted ~2.8) to assess membrane permeability .

- CYP450 Metabolism : Use SwissADME to identify vulnerable sites (e.g., dihydrobenzofuran methyl groups prone to oxidation) .

- QSAR Models :

- Train on PubChem datasets for urea derivatives to correlate substituents (e.g., thiophene position) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.